An In-depth Technical Guide to 5-bromo-N1-ethylbenzene-1,2-diamine
An In-depth Technical Guide to 5-bromo-N1-ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-N1-ethylbenzene-1,2-diamine (CAS No: 1162695-95-5), a substituted aromatic diamine with significant potential in synthetic chemistry and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from authoritative sources on closely related analogues and fundamental chemical principles to offer a robust guide for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science.
Core Compound Identification and Properties
5-bromo-N1-ethylbenzene-1,2-diamine is a bifunctional molecule featuring a brominated phenyl ring and two amine groups, one of which is ethylated. This unique combination of functional groups makes it a versatile building block in organic synthesis.
Table 1: Compound Identifiers and Physicochemical Properties
| Identifier | Value | Source(s) |
| CAS Number | 1162695-95-5 | [1][2][3] |
| IUPAC Name | 4-bromo-N1-ethylbenzene-1,2-diamine | [3][4] |
| Synonyms | 5-bromo-N1-ethylbenzene-1,2-diamine | [3] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2][3][4] |
| Molecular Weight | 215.09 g/mol | [1][2][3][4] |
| Chemical Structure | ![]() | Inferred from IUPAC Name |
| Predicted XLogP3 | 2.3 | [3] |
| Storage | Store in a dry, sealed place at room temperature. | [2] |
Note: The IUPAC name clarifies the substitution pattern on the benzene ring. Following standard nomenclature rules, the amine groups are at positions 1 and 2, and the bromine atom is at position 4. The ethyl group is on the nitrogen at position 1.[5][6][7][8][9]
Synthesis and Purification
Step 1: Synthesis of the Precursor, 4-bromo-o-phenylenediamine.
The initial step is the selective bromination of o-phenylenediamine. Direct bromination can be challenging and lead to multiple byproducts. A more controlled approach involves the protection of the amine groups by acetylation, followed by bromination and subsequent deprotection. A patented method provides a safe and environmentally friendly route using sodium bromide and hydrogen peroxide as the brominating agent.[10]
Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine [10]
-
Acetylation: o-Phenylenediamine is reacted with acetic anhydride in glacial acetic acid to form the diacetylated intermediate.
-
Bromination: The diacetylated compound is then brominated using sodium bromide and hydrogen peroxide. This method avoids the use of hazardous liquid bromine.
-
Hydrolysis: The resulting 4-bromo-diacetyl-o-phenylenediamine is hydrolyzed using an aqueous solution of sodium hydroxide in methanol to yield 4-bromo-o-phenylenediamine.
Step 2: Reductive Amination to Yield 5-bromo-N1-ethylbenzene-1,2-diamine.
The final step involves the selective N-ethylation of 4-bromo-o-phenylenediamine. Reductive amination is a highly effective method for this transformation, offering good control and avoiding over-alkylation, which can be an issue with direct alkylation methods.[11][12] This reaction proceeds via the formation of an imine intermediate with acetaldehyde, which is then reduced in situ.
Experimental Protocol: Reductive Amination [11][12]
-
Reaction Setup: 4-bromo-o-phenylenediamine is dissolved in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Imine Formation: Acetaldehyde is added to the solution to form the corresponding imine. The reaction is typically carried out under neutral or weakly acidic conditions.
-
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the desired secondary amine.[11][12][13][14]
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.
Caption: Proposed two-step synthesis of 5-bromo-N1-ethylbenzene-1,2-diamine.
Chemical Reactivity and Potential Transformations
The reactivity of 5-bromo-N1-ethylbenzene-1,2-diamine is governed by its three key functional groups: the two amine groups and the bromine atom on the aromatic ring.
-
Amine Group Reactivity: The presence of two amine groups, one primary and one secondary, allows for a range of reactions. The primary amine can undergo further alkylation or acylation. The ortho-diamine arrangement is a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, through condensation with aldehydes or carboxylic acids. These heterocyclic scaffolds are of significant interest in medicinal chemistry.
-
Aromatic Bromine Reactivity: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, further diversifying the molecular structure for applications in drug discovery and materials science.
-
Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of quinone-diimines and other colored products.[15][16][17][18] Therefore, reactions involving this compound should be carried out under an inert atmosphere to prevent degradation.
Caption: Key reactive sites and potential transformations of the title compound.
Potential Applications in Research and Drug Development
Substituted phenylenediamines are a class of compounds with diverse applications. While specific applications for 5-bromo-N1-ethylbenzene-1,2-diamine are not yet documented, its structural features suggest several promising areas of investigation:
-
Medicinal Chemistry: As versatile intermediates, substituted phenylenediamines are integral to the synthesis of a wide range of biologically active molecules. The ortho-diamine moiety is a key component in the synthesis of benzimidazoles, a privileged scaffold in drug discovery with applications as kinase inhibitors, antivirals, and anticancer agents. The bromo- and ethyl-substituents offer opportunities for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
-
Materials Science: The ability of the diamine to form complexes with metal ions and the potential for the bromo-substituent to undergo polymerization reactions make this compound a candidate for the development of novel polymers and metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, and electronics.
-
Antioxidants: Substituted p-phenylenediamines are widely used as antioxidants in the rubber industry.[15][16][17][18][19] The structural similarity of the title compound suggests that it and its derivatives could be explored for antioxidant properties in various applications.
Spectroscopic Characterization (Predicted)
Although specific spectroscopic data for 5-bromo-N1-ethylbenzene-1,2-diamine is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[20][21]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The coupling patterns will be indicative of the 1,2,4-trisubstitution pattern. - The ethyl group will show a characteristic quartet (CH₂) and triplet (CH₃). - The NH and NH₂ protons will appear as broad singlets, and their chemical shifts will be solvent-dependent. |
| ¹³C NMR | - Six distinct signals are expected in the aromatic region, with the carbon attached to the bromine atom being downfield. - Two signals corresponding to the ethyl group carbons will be present in the aliphatic region. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) is expected at m/z 215 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary and secondary amines will be observed in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups will be present. - C=C stretching vibrations for the aromatic ring will appear around 1500-1600 cm⁻¹. |
Conclusion
5-bromo-N1-ethylbenzene-1,2-diamine is a valuable, yet under-explored, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. This technical guide has provided a comprehensive, albeit partially predictive, overview of its identification, synthesis, reactivity, and potential applications. By leveraging established chemical principles and data from related compounds, researchers can confidently incorporate this molecule into their synthetic strategies. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this promising compound.
References
- Synthesis method for 4-bromo-o-phenylenediamine.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. ACS Publications. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Nomenclature of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. National Institutes of Health. [Link]
-
Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. PubMed. [Link]
-
Naming Benzene Ring Derivatives - Aromatic Compounds. YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reaction with o‐phenylenediamine. ResearchGate. [Link]
-
Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. MDPI. [Link]
- Nomenclature of Benzene Deriv
-
Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. ResearchGate. [Link]
- Intermediate IUPAC Nomenclature VII. University of California, Davis.
-
Positive relationship-intensity of response to p-phenylenediamine on patch testing and cross-reactions with related allergens. PubMed. [Link]
-
Amine Preparation 4 - Reductive Amination. YouTube. [Link]
-
Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed. [Link]
-
IUPAC Nomenclature of Substituted Benzenes. YouTube. [Link]
-
A 10-Year Review of p-Phenylenediamine Allergy and Related para-Amino Compounds at the Ottawa Patch Test Clinic. ResearchGate. [Link]
-
Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. ResearchGate. [Link]
-
New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands. Chemical Society Reviews (RSC Publishing). [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
- Method for preparing 4-bromo-1,2-xylene.
-
Reductive amination. Wikipedia. [Link]
-
5-bromo-N1-ethylbenzene-1,2-diamine, 95%. Chembeez. [Link]
Sources
- 1. aceschem.com [aceschem.com]
- 2. CAS 1162695-95-5 | 5-Bromo-N1-ethylbenzene-1,2-diamine - Synblock [synblock.com]
- 3. 5-bromo-N1-ethylbenzene-1,2-diamine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 4. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. youtube.com [youtube.com]
- 10. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]

